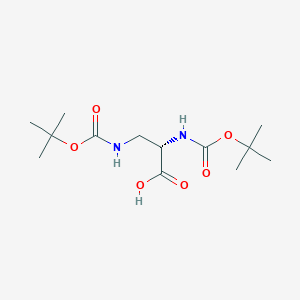
(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid
Descripción general
Descripción
“(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid” is a chemical compound that is derived from commercially available tert-butyloxycarbonyl-protected amino acids . It is used in scientific research and has a complex structure.
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The IUPAC name of this compound is “(2S)-2-[(tert-butoxycarbonyl)amino]-3-{[tert-butyl(diphenyl)silyl]oxy}propanoic acid” and its InChI code is "1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful handling due to the multiple reactive groups of the amino acid ionic liquids (AAILs) used in the process . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 443.62 and it is a solid at room temperature . It is stored under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Polymer Synthesis
(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid has been utilized in the field of polymer synthesis. For instance, amino acid-derived novel norbornene diester derivatives were synthesized, which included this compound as a key component. These derivatives were effectively polymerized using the Grubbs catalyst, leading to polymers with high molecular weights. This process demonstrates the compound's utility in the synthesis of polymers with specific properties and structures (Sutthasupa et al., 2007).
Synthesis of Guanidines
This compound plays a significant role in the improved methods for preparing guanidines. The use of N,N'-di-(tert-butoxycarbonyl)thiourea, which involves this compound, provides an efficient method for forming bis-Boc protected guanidine. This method is especially useful for amino compounds that are highly deactivated either sterically or electronically (Kim & Qian, 1993).
Neuroexcitant Synthesis
In the synthesis of neuroexcitants, this compound has been utilized for preparing enantiomers of neuroexcitant analogs. For example, the preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) has been achieved using derivatives of this compound. Such syntheses contribute to the understanding and development of neuroactive substances (Pajouhesh et al., 2000).
Pharmaceutical Ingredient Preparation
The compound has also been applied in the pharmaceutical industry. It was used in the synthesis of rigid P-chiral phosphine ligands, which were then employed in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method has practical utility in preparing various chiral pharmaceutical ingredients, particularly those with an amino acid or secondary amine component (Imamoto et al., 2012).
Antimicrobial Activity
Another interesting application of this compound is in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which were evaluated for their antimicrobial activities. The synthesis process involved coupling with pyridine-2-carboxylic acid hydrazide and subsequent steps leading to compounds with strong activities against tested microorganisms (Pund et al., 2020).
Amino Acid Synthesis
In the context of synthesizing non-natural alpha-amino acids, this compound serves as a key intermediate. This method has been used for the first synthesis of (S)-2-amino-oleic acid, showing the compound's crucial role in creating diverse amino acid structures (Constantinou-Kokotou et al., 2001).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boc-L-dpa(boc)-OH, also known as 3-N-Boc-amino-N-Boc-L-alanine or (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, is a complex compound that has been shown to possess specific targets on cell plasmatic membranes . It can affect some neuroreceptor systems, such as GABA and Ach, in particular, acting as highly selective allosteric modulators .
Mode of Action
The compound’s interaction with its targets involves a combination of the monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids in a single compound . This combination enhances the compound’s enzymatic stability and potential molecular activity .
Biochemical Pathways
It’s known that the compound’s stability allows it to reach its biological targets in the organism and become additional monoamines and regulatory peptides . This suggests that it may influence the pathways involving these substances.
Pharmacokinetics
It’s known that the compound is stable for at least 180 minutes of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma . This stability is sufficient for the compound to reach its biological targets in the organism .
Result of Action
It’s known that the compound can affect some neuroreceptor systems as highly selective allosteric modulators . This suggests that it may have a significant impact on cellular signaling processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-L-dpa(boc)-OH. For instance, the introduction of a protective group can stabilize L-DOPA, prevent the catechol part from oxidizing, and enhance hydrophobicity . These materials show good adhesiveness and have different properties, making them suitable for use as green and biocompatible adhesives .
Propiedades
IUPAC Name |
(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




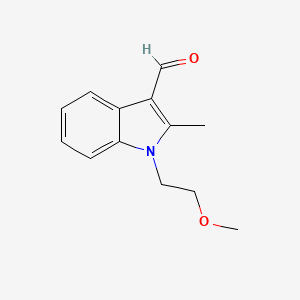

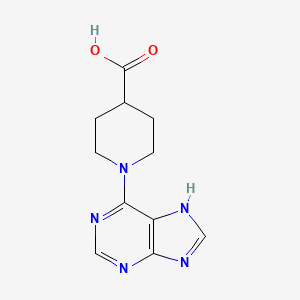
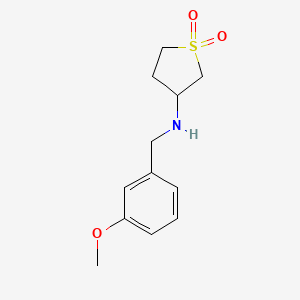





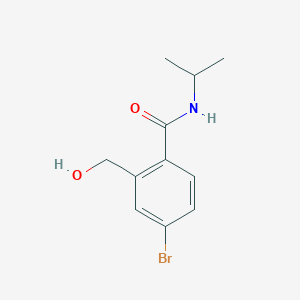

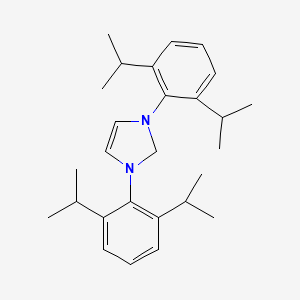
![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)